molecular formula C33H28O2 B14402522 3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one CAS No. 88239-35-4

3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one

Cat. No.: B14402522
CAS No.: 88239-35-4
M. Wt: 456.6 g/mol
InChI Key: AAUFPXOXNVQIRX-UHFFFAOYSA-N
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Description

3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyran ring substituted with diphenylmethyl and dimethyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ketones under acidic or basic conditions, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research investigates its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies on its binding affinities and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)aniline
  • 3,5-Bis(trifluoromethyl)phenylacetonitrile

Uniqueness

Compared to these similar compounds, 3,5-Bis(diphenylmethyl)-2,6-dimethyl-4H-pyran-4-one stands out due to its unique pyran ring structure and the presence of diphenylmethyl groups

Properties

CAS No.

88239-35-4

Molecular Formula

C33H28O2

Molecular Weight

456.6 g/mol

IUPAC Name

3,5-dibenzhydryl-2,6-dimethylpyran-4-one

InChI

InChI=1S/C33H28O2/c1-23-29(31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)33(34)30(24(2)35-23)32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,31-32H,1-2H3

InChI Key

AAUFPXOXNVQIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(O1)C)C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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